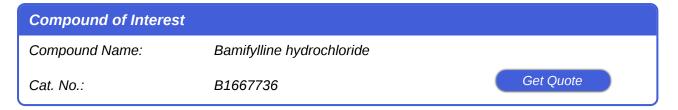


A Technical Guide to Bamifylline Hydrochloride: Structural Analogues, Derivatives, and Pharmacological Profile

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Bamifylline Hydrochloride

Bamifylline hydrochloride is a methylxanthine derivative, structurally related to theophylline, used primarily as a bronchodilator for treating respiratory conditions like bronchial asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Marketed under brand names such as Bamifix, it is known for its dual mechanism of action and a potentially more favorable side-effect profile compared to older xanthines like theophylline.[3] Bamifylline is chemically known as 8-Benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride.[5] Its unique bisubstitution on the theophylline core contributes to its distinct pharmacological properties.[4]

Core Mechanism of Action

Bamifylline exerts its therapeutic effects through a multi-faceted mechanism, primarily involving the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3]

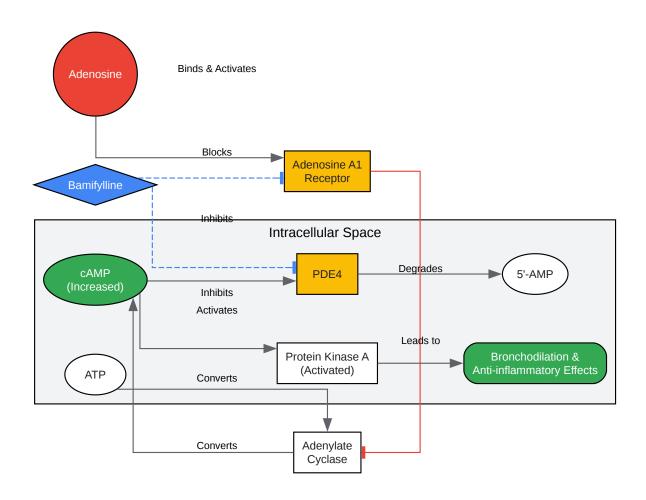
• Selective Adenosine A1 Receptor Antagonist: Bamifylline is a potent and selective antagonist of the A1 adenosine receptor subtype.[4][6][7][8] Adenosine, when bound to A1 receptors in the airways, can promote bronchoconstriction and inflammation. By blocking these



receptors, bamifylline helps relax bronchial smooth muscle and reduce inflammatory responses.[1][9] Studies have shown it to be one of the most selective A1 adenosine receptor antagonists tested.[6]

Phosphodiesterase (PDE) Inhibition: Like other xanthines, bamifylline inhibits PDE enzymes, particularly PDE4.[2][3] PDE enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[2] Inhibition of PDE4 leads to an accumulation of cAMP within airway smooth muscle cells. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.[2][3]

These dual actions provide a potent combination of bronchodilatory and anti-inflammatory effects, which are crucial for managing obstructive airway diseases.[3]





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Caption: Dual mechanism of Bamifylline action. (Within 100 characters)

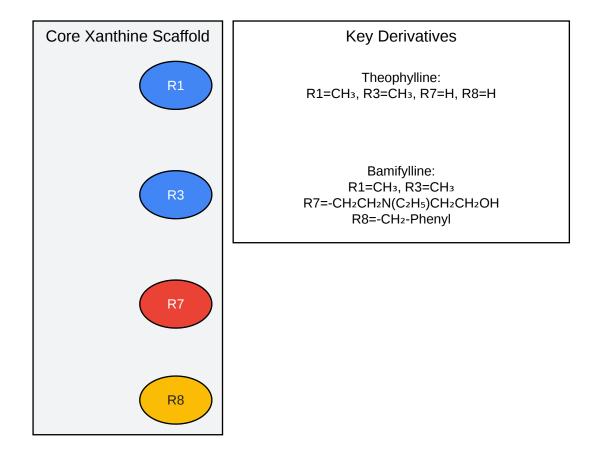
Structural Analogues and Derivatives

The xanthine scaffold offers numerous possibilities for chemical modification, particularly at the N1, N3, N7, and C8 positions.[10] Research into xanthine derivatives aims to enhance potency, selectivity, and pharmacokinetic profiles while minimizing side effects. Bamifylline itself is a derivative of theophylline, which is 1,3-dimethylxanthine.

Key structural analogues and classes of derivatives include:

- Theophylline: The parent compound for many bronchodilators. Its use is often limited by a narrow therapeutic index and side effects like tachycardia and CNS stimulation.[3]
- Enprofylline: A xanthine derivative that, unlike theophylline, has weak adenosine receptor antagonism, suggesting its effects are primarily through other mechanisms like PDE inhibition.[11]
- Pentoxifylline: A xanthine derivative used to improve peripheral and cerebral microcirculation.
 [12]
- Propentofylline: Another derivative active on microcirculation, noted for being a potent inhibitor of cGMP-stimulatable PDE II.[12]
- Novel Synthetic Derivatives: Ongoing research focuses on synthesizing novel xanthine
 derivatives by reacting theophylline, 8-bromotheophylline, or theobromine with various side
 chains to discover compounds with enhanced bronchodilator activity.[13][14] Modifications at
 the C8 position, in particular, have been shown to significantly enhance the stability and
 pharmaceutical properties of xanthines.[10]





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Caption: Xanthine core with key substitution sites. (Within 100 characters)

Structure-Activity Relationships (SAR)

The pharmacological activity of xanthine derivatives is highly dependent on the nature and position of their substituents.

- N1 and N3 Positions: Alkyl substitutions at N1 and N3 (typically methyl groups, as in theophylline and bamifylline) are common. Variations in these groups can influence potency and selectivity. For instance, 1,3-dimethylxanthine derivatives often show greater selectivity for A2 receptors compared to 1,3-diallyl, diethyl, or dipropyl derivatives.[15]
- N7 Position: The large side chain at the N7 position of bamifylline is a key feature distinguishing it from theophylline. This substitution significantly alters its pharmacokinetic profile and may contribute to its reduced side effects.[4]



C8 Position: Substitution at the C8 position is critical for modulating adenosine receptor
affinity and selectivity. Bulky aromatic or heterocyclic groups at C8 can significantly enhance
antagonistic activity.[10] For example, 8-phenyltheophylline is a potent A1 receptor
antagonist.[6] The 8-benzyl group in bamifylline contributes to its high A1 receptor activity.

Pharmacological and Quantitative Data

Quantitative data allows for the direct comparison of bamifylline with its analogues.

Table 1: Comparative Pharmacokinetic Parameters

Compound	Half-Life (t½)	Volume of Distribution (Vd)	Peak Plasma Level	Reference
Bamifylline	1.5 - 2.0 hours	3 to 10 times larger than Theophylline	Achieved more rapidly than Theophylline	[16]

| Theophylline | > 4.0 hours | Baseline | Slower achievement |[16] |

Table 2: Comparative In Vitro Anti-Anaphylactic Activity (Guinea Pig Lung)

Compound (at 1x10 ⁻³ M)	Inhibition of Histamine Release	Inhibition of TXB2 Production	Inhibition of SRS-A Production	Reference
Bamifylline	2.7x more potent than Theophylline	1.6x more potent than Theophylline	1.5x more potent than Theophylline	[17]

| Theophylline | Baseline | Baseline | Baseline | [17] |

Table 3: PDE Inhibitory Activity (IC50) of Select Xanthine Derivatives



Compound	PDE I (Ca²+/CaM- stim)	PDE II (cGMP- stim)	PDE IV (cAMP- specific)	PDE III (cGMP- inhib)	Reference
Propentofylli ne	-	20 μΜ	Selective vs. PDE III	Modest (~10 ⁻⁴ M)	[12]
Pentoxifylline	Inhibited	> 20 μM	Modest (~10 ⁻⁴ M)	Modest (~10 ⁻⁴ M)	[12]
Torbafylline	Selective Inhibition	> 20 μM	Modest (~10 ⁻⁴ M)	Modest (~10 ⁻⁴ M)	[12]

Note: Data for Bamifylline's specific PDE isoform IC₅₀ values were not readily available in the searched literature, but it is known to inhibit PDE4.[2][3]

Key Experimental Protocols

The following are representative methodologies for the synthesis and evaluation of bamifylline and its analogues.

Synthesis of Bamifylline Hydrochloride

This protocol is adapted from a patented single-stage process.[18]

- Reactant Preparation: A mixture is prepared containing 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and a mineral base such as sodium carbonate.
- Reflux: The reaction mixture is heated under reflux. This single-stage reaction yields 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline.
- Conversion to Hydrochloride Salt: The resulting base is treated with hydrochloric acid to form the hydrochloride salt (bamifylline hydrochloride).
- Purification: The crude product is purified by crystallization from methanol.
- Yield: The process reports an industrial yield of 81-91%. The final product is a crystalline solid with a melting point of approximately 185-186°C.[18]

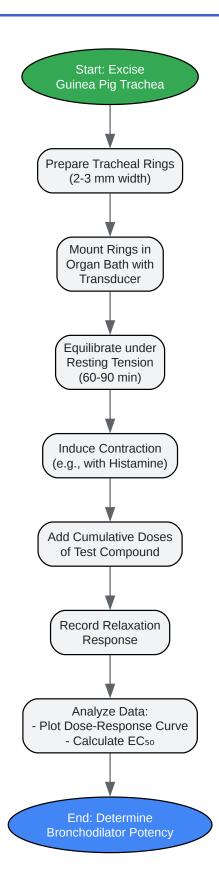


In Vitro Bronchodilator Activity Assay (Isolated Guinea Pig Tracheal Ring)

This protocol is a standard method for assessing bronchodilator effects, as described for novel xanthine derivatives.[13]

- Tissue Preparation: Guinea pigs are sacrificed, and the tracheas are excised. The trachea is cut into rings, approximately 2-3 mm in width.
- Mounting: Each tracheal ring is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture. The rings are connected to an isometric force transducer to record changes in tension.
- Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for a period of 60-90 minutes.
- Contraction: The tracheal rings are pre-contracted by adding a contractile agent, such as histamine (e.g., 10⁻⁵ M), to the organ bath.
- Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., bamifylline or an analogue) are added to the bath.
- Data Analysis: The relaxation response is measured as a percentage reversal of the induced contraction. Dose-response curves are generated, and parameters such as EC₅₀ (the concentration causing 50% of the maximal relaxation) are calculated.





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